molecular formula C20H18N4O2 B10997554 2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide

2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide

Cat. No.: B10997554
M. Wt: 346.4 g/mol
InChI Key: CWWKYRLTTISCRI-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features both phthalazinone and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as palladium or nickel, and require precise control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties, making them useful for further applications in research and industry .

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide is unique due to the combination of the phthalazinone and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications and potential therapeutic uses .

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C20H18N4O2/c25-19(13-17-15-6-2-3-7-16(15)20(26)23-22-17)21-10-12-24-11-9-14-5-1-4-8-18(14)24/h1-9,11H,10,12-13H2,(H,21,25)(H,23,26)

InChI Key

CWWKYRLTTISCRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCNC(=O)CC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

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